[3-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-(3-thiophen-3-yl-1H-pyrazol-5-yl)methanone
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Overview
Description
[3-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-(3-thiophen-3-yl-1H-pyrazol-5-yl)methanone is a complex organic compound that features a combination of benzodioxole, piperidine, thiophene, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-(3-thiophen-3-yl-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and piperidine intermediates, followed by their coupling with thiophene and pyrazole derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like nucleophilic substitution, cyclization, and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-(3-thiophen-3-yl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, [3-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-(3-thiophen-3-yl-1H-pyrazol-5-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could enable it to bind to specific targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets might make it useful in the treatment of diseases, such as cancer or neurological disorders.
Industry
In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also be used as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [3-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-(3-thiophen-3-yl-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- [3-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-(3-thiophen-3-yl-1H-pyrazol-5-yl)methanone shares similarities with other compounds containing benzodioxole, piperidine, thiophene, or pyrazole moieties.
- Compounds like this compound, this compound, and this compound are structurally related and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-(3-thiophen-3-yl-1H-pyrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-20(17-9-16(22-23-17)13-5-7-28-11-13)24-6-1-2-15(10-24)21-14-3-4-18-19(8-14)27-12-26-18/h3-5,7-9,11,15,21H,1-2,6,10,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHKUIBLEDLEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NN2)C3=CSC=C3)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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